Atorvastatin Acetonide tert-Butyl Ester
Description
Contextualization within HMG-CoA Reductase Inhibitor Synthesis
Atorvastatin (B1662188) is a fully synthetic member of the statin class of drugs, which are competitive inhibitors of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. newdrugapprovals.orggoogle.comnih.gov This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the body's cholesterol biosynthesis pathway. nih.govsubstack.com By inhibiting this enzyme, statins effectively lower total cholesterol and low-density lipoprotein cholesterol (LDL-C) levels in the blood. nih.govresearchgate.net
The molecular structure of Atorvastatin is complex, featuring a substituted pyrrole (B145914) core and a specific chiral side chain, (3R,5R)-dihydroxyheptanoic acid. nih.govresearchgate.net This structural complexity necessitates a multi-step synthetic approach rather than derivation from natural fungal metabolites, as is the case with earlier statins like lovastatin. rsc.org The synthesis of Atorvastatin, therefore, relies on the carefully planned assembly of molecular fragments, a process in which key intermediates play a pivotal role. The development of efficient synthetic routes, including the use of multicomponent reactions (MCR) and various catalytic methods, has been a significant area of research to improve yield and scalability. nih.govacs.org Within this framework, protected intermediates are crucial for ensuring the correct stereochemistry and for preventing unwanted side reactions during the construction of the final molecule.
Historical Perspectives on Atorvastatin Synthesis and Key Intermediates
Atorvastatin was first synthesized in 1985 by Bruce Roth at the Parke-Davis Warner-Lambert Company (now Pfizer). newdrugapprovals.org Its development marked a significant advancement in statin therapy, eventually becoming a best-selling pharmaceutical worldwide. newdrugapprovals.orgsubstack.com
The synthesis of this chiral side chain itself has been a subject of extensive research, with various methods developed to produce it with the correct stereochemistry. researchgate.netnih.gov These methods include using chiral precursors like D-aspartic acid, employing stereoselective enzymatic reductions, and other asymmetric synthesis techniques. nih.govresearchgate.net A crucial intermediate in many of these routes is a compound that contains the core diol structure protected to prevent its reactive hydroxyl groups from interfering in subsequent steps. researchgate.net An early and vital precursor for the side chain is (4R-cis)-1,1-dimethylethyl-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, which contains the necessary stereocenters and functional groups that are later elaborated into the full side chain. google.com
Significance of Atorvastatin Acetonide tert-Butyl Ester as a Synthetic Precursor
This compound is a pivotal intermediate in the modern, convergent synthesis of Atorvastatin. medchemexpress.commedchemexpress.com Its significance lies in its protective group strategy. The molecule incorporates two key protecting groups:
An acetonide (isopropylidene) group, which protects the (3R,5R)-diol on the heptanoate (B1214049) side chain. This is formed by reacting the diol with acetone, creating a stable 1,3-dioxane (B1201747) ring. newdrugapprovals.orgrsc.org
A tert-butyl ester group, which protects the carboxylic acid at the end of the side chain. rsc.orgatlantis-press.com
This fully protected side chain, attached to the pyrrole core, represents the penultimate stage of the synthesis in many industrial processes. rsc.orglookchem.com It is formed through the Paal-Knorr condensation of the appropriately substituted 1,4-diketone with an amino-terminated side-chain precursor, tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate. rsc.orgbiomolther.org
The primary function of this compound is to serve as a stable, advanced intermediate that can be cleanly and efficiently converted to the final active pharmaceutical ingredient. google.com The final steps of the synthesis involve the sequential removal of these protecting groups. Typically, the acetonide is first removed under acidic conditions (e.g., with hydrochloric acid in methanol) to reveal the free diol. google.comgoogle.com This is followed by the saponification (hydrolysis under basic conditions) of the tert-butyl ester to yield the carboxylate salt, which can then be converted to the desired calcium salt form of Atorvastatin. google.comlookchem.com The use of this intermediate is a key feature of the robust and scalable processes used to manufacture Atorvastatin. google.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 125971-95-1 |
| Molecular Formula | C₄₀H₄₇FN₂O₅ |
| Molecular Weight | 654.81 g/mol |
| IUPAC Name | tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Data sourced from multiple chemical databases. chemicalbook.com
Table 2: Key Intermediates in Atorvastatin Synthesis
| Intermediate Name | Role in Synthesis |
| 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide | The 1,4-diketone component for the Paal-Knorr synthesis. google.com |
| tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate | The primary amine carrying the protected chiral side chain for the Paal-Knorr synthesis. rsc.org |
| This compound | The fully protected Atorvastatin molecule before final deprotection steps. rsc.orggoogle.com |
| Atorvastatin Lactone | An intramolecular ester of Atorvastatin, often formed during synthesis or as a degradation product. researchgate.netgoogle.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZOMYSGNZDKY-ROJLCIKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436296 | |
| Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001659-85-3, 125971-95-1 | |
| Record name | rel-1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001659-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125971-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dioxane-4-acetic acid, 6-(2-(2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125971951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dioxane-4-acetic acid, 6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.988 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIMETHYLETHYL (4R,6R)-6-(2-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)ETHYL)-2,2-DIMETHYL-1,3-DIOXANE-4-ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PTA8HGH1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Atorvastatin Acetonide Tert Butyl Ester
Convergent Synthesis Strategies for Atorvastatin (B1662188) Acetonide tert-Butyl Ester
Convergent synthesis is a preferred strategy for complex molecules like Atorvastatin Acetonide tert-Butyl Ester. This approach involves the independent synthesis of key fragments of the molecule, which are then joined together in the later stages. This method offers greater efficiency and flexibility compared to a linear synthesis. For Atorvastatin, the main retrosynthetic disconnection breaks the molecule into the pentasubstituted pyrrole (B145914) core and the chiral side chain. nih.govacs.org
Paal-Knorr Pyrrole Synthesis Approaches
The Paal-Knorr synthesis is a cornerstone reaction in the industrial production of Atorvastatin and its intermediates. nih.govacs.org This classical method provides a direct and efficient route to form the central polysubstituted pyrrole ring. The reaction involves a cyclocondensation between a 1,4-dicarbonyl compound and a primary amine. nih.govuctm.edu
In the context of this compound synthesis, the key fragments are:
A highly substituted 1,4-diketone that contains the fluorophenyl, isopropyl, and phenylcarbamoyl groups.
A chiral primary amine, which is the protected side-chain precursor, specifically a derivative of tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate. researchgate.netinternationaljournalssrg.org
The condensation of these two components, often catalyzed by an acid such as pivalic acid, directly yields the fully protected this compound. researchgate.net This approach is highly convergent, assembling the complex core structure in a single, high-yielding step. nih.gov Various modifications to this route have been explored to optimize reaction conditions and yields. acs.org
Coupling Reactions in this compound Formation
The Paal-Knorr reaction is the principal coupling reaction that forms the covalent bond between the pyrrole ring nitrogen and the chiral side chain. This C-N bond formation is the final step in assembling the carbon skeleton of the target intermediate. The reaction joins the two key building blocks: the amine precursor of the side chain and the 1,4-diketone precursor of the aromatic core. nih.govresearchgate.net
Alternative strategies have also been developed, including those based on multicomponent reactions (MCRs). For instance, an Ugi reaction-based approach has been demonstrated to construct a precursor that can be further elaborated into the Atorvastatin core, offering a different convergent pathway. nih.govacs.org However, the Paal-Knorr condensation remains the most widely adopted coupling strategy in large-scale synthesis due to its robustness and efficiency. acs.org
Chiral Synthesis and Stereoselective Approaches
The therapeutic efficacy of Atorvastatin is critically dependent on the specific (3R, 5R) stereochemistry of the dihydroxy side chain. researchgate.net Therefore, the synthesis of this compound must incorporate highly selective methods to control the formation of these two stereocenters.
Enantioselective Synthesis of Precursors to this compound
The synthesis of the chiral side-chain precursor is a central challenge. A key building block is tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate or a related synthon. acs.orgresearchgate.net Biocatalysis has emerged as a powerful tool for this purpose. Carbonyl reductase (CR) enzymes can be used for the asymmetric reduction of a keto-ester precursor, t-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate. acs.orgfigshare.com Through protein engineering, the stereopreference of these enzymes can be controlled to produce the desired (3R,5R)-diol with exceptionally high diastereomeric and enantiomeric purity (>99%). acs.orgresearchgate.net
Chemical methods are also prevalent. Asymmetric hydrogenation using chiral metal catalysts, such as Ruthenium-BINAP complexes, can effectively establish the required stereochemistry in the side-chain precursors. internationaljournalssrg.org Another approach involves a chemoenzymatic method for the preparation of tert-butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate. researchgate.net
Control of Diastereoselectivity in this compound Formation
Achieving the correct 1,3-syn relationship between the two hydroxyl groups on the side chain is crucial. This is often accomplished through diastereoselective reduction of a β-hydroxy ketone intermediate. A widely used method is the substrate-controlled reduction using a combination of diethyl(methoxy)borane (Et₂BOMe) and sodium borohydride (NaBH₄). researchgate.net The borane reagent coordinates to the existing hydroxyl group, directing the hydride delivery from the borohydride to the carbonyl group from a specific face, resulting in the desired syn-diol with high selectivity. researchgate.net
Asymmetric aldol reactions also provide a powerful means to construct the syn-1,3-diol unit. nih.govchemistryviews.org For example, a boron-mediated aldol reaction between a β-alkoxy methylketone and a pyrrolic aldehyde has been employed as a key step, leveraging remote 1,5-anti asymmetric induction to set the stereocenters. researchgate.net
Table 2: Stereoselectivity in Key Reactions for Atorvastatin Side-Chain Synthesis
| Reaction Type | Reagent/Catalyst | Key Stereocenter(s) Controlled | Diastereomeric/Enantiomeric Excess | Reference |
|---|---|---|---|---|
| Asymmetric Reduction | Carbonyl Reductase (Engineered KmCR) | C3-OH | >99% de | acs.org |
| Diastereoselective Reduction | Et₂BOMe, NaBH₄ | C3-OH (relative to C5-OH) | High (e.g., 95:5 dr) | researchgate.net |
| Asymmetric Aldol Reaction | Ti(O-i-Pr)₄–Schiff Base Complex | C5-OH | Not specified | researchgate.net |
Role of Chiral Auxiliaries and Catalysts in Stereocontrol
Both chiral auxiliaries and catalysts are instrumental in guiding the stereochemical outcome of reactions. Chiral auxiliaries are temporarily incorporated into a reactant to direct the stereoselectivity of a subsequent transformation. For example, oxazolidinone auxiliaries, popularized by David Evans, can be used to control the stereochemistry of aldol reactions that form the C3 and C5 stereocenters in a side-chain precursor. wikipedia.org
More commonly in modern syntheses, chiral catalysts are used to achieve stereocontrol in a more atom-economical fashion. nih.gov
Biocatalysts: Enzymes like carbonyl reductases, diketoreductases, and lipases offer unparalleled selectivity for producing chiral intermediates. researchgate.netnih.gov They operate under mild conditions and can achieve very high levels of enantiopurity. acs.orgresearchgate.net
Metal-based Catalysts: As mentioned, complexes like Ru-BINAP are effective for asymmetric hydrogenations. internationaljournalssrg.org Other catalytic systems, such as those based on titanium-Schiff base complexes, have been developed for direct catalytic asymmetric aldol reactions, streamlining the synthesis of the chiral side chain. researchgate.netnih.govchemistryviews.org These catalysts create a chiral environment around the reacting molecules, favoring the formation of one stereoisomer over others.
Protecting Group Chemistry in this compound Synthesis
The synthesis of complex molecules like Atorvastatin requires a strategic approach to protect reactive functional groups that are not intended to participate in a given chemical transformation. In the synthesis of this compound, protecting group chemistry is fundamental, particularly for the diol and carboxylic acid functionalities of the side-chain. The use of acetonide and tert-butyl ester groups enhances stability and prevents unwanted side reactions during key synthetic steps, such as the Paal-Knorr pyrrole formation rsc.org.
Acetonide Protection Strategies
The chiral diol side-chain is a critical component of Atorvastatin's structure. To prevent its interference during the construction of the pyrrole core, the 1,3-diol functionality is often protected as an acetonide rsc.org. This strategy involves reacting the diol with acetone or a related equivalent, typically under acidic catalysis, to form a stable five-membered cyclic ketal. This protected intermediate, (4R,6R)-tert-Butyl-6-(aminomethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, is a key building block for the subsequent Paal-Knorr condensation with the diketone fragment rsc.orgresearchgate.net.
The acetonide group is robust enough to withstand the conditions of pyrrole formation but can be removed under controlled acidic conditions. Deprotection is commonly achieved by treating the acetonide ester with an acid, such as hydrochloric acid, in a protic solvent like methanol (B129727) rsc.orggoogle.comgoogle.com. This step regenerates the diol functionality, yielding the diol ester intermediate, which is then carried forward to the final deprotection steps google.comgoogle.com.
Table 1: Acetonide Protection and Deprotection Reagents
| Process | Reagent/Condition | Purpose |
|---|---|---|
| Protection | Acetone, Acid Catalyst | Formation of a cyclic ketal to protect the 1,3-diol functionality. |
| Deprotection | Hydrochloric Acid in Methanol | Cleavage of the acetonide group to regenerate the diol. rsc.orggoogle.comgoogle.com |
tert-Butyl Ester Protection and Deprotection
The carboxylic acid group in the Atorvastatin side-chain is protected as a tert-butyl ester. This group is advantageous due to its steric bulk, which prevents it from undergoing undesired reactions, and its unique cleavage conditions that differ from other ester types rsc.org. The tert-butyl ester is stable under many reaction conditions used in the synthesis but can be selectively removed.
Deprotection of the tert-butyl ester in the Atorvastatin synthesis is typically achieved through saponification using a strong base, such as sodium hydroxide (B78521) rsc.orggoogle.com. In this process, the ester is hydrolyzed to form the corresponding carboxylate salt. An interesting aspect of this deprotection is the anchimeric assistance from the neighboring hydroxyl group, which facilitates the cleavage of this sterically hindered ester rsc.org. More modern and environmentally benign methods for the deprotection of tert-butyl esters in general organic synthesis include the use of aqueous phosphoric acid, which offers a mild and selective alternative to harsher conditions organic-chemistry.org.
Table 2: tert-Butyl Ester Protection and Deprotection Methods
| Process | Reagent/Condition | Mechanism |
|---|---|---|
| Protection | Isobutylene, Acid Catalyst | Esterification of the carboxylic acid. |
| Deprotection (Traditional) | Sodium Hydroxide (NaOH) | Saponification (base-catalyzed hydrolysis). rsc.orggoogle.com |
| Deprotection (Green Alternative) | Aqueous Phosphoric Acid | Acid-catalyzed hydrolysis under mild conditions. organic-chemistry.org |
Innovative Reaction Conditions and Green Chemistry Principles
Modern pharmaceutical synthesis places a strong emphasis on developing processes that are not only efficient but also environmentally sustainable. The synthesis of this compound and its precursors has been a subject of significant research aimed at incorporating green chemistry principles, including the optimization of solvents and the use of advanced catalytic systems researchgate.netepa.gov.
Solvent Selection and Optimization in Synthesis
The choice of solvent is critical in chemical synthesis, impacting reaction rates, yields, and environmental footprint. In the synthesis of this compound, a variety of solvents are employed for specific transformations. For instance, the Paal-Knorr condensation to form the protected pyrrole core is often carried out in a mixture of tetrahydrofuran (B95107) (THF) and hexanes google.com. For purification and workup procedures, methyl tert-butyl ether (MTBE) is frequently used for washing and extraction steps google.comgoogle.com. Methanol is the solvent of choice for the acidic deprotection of the acetonide group google.comgoogle.com.
Table 3: Solvents Used in Atorvastatin Intermediate Synthesis
| Step | Solvent(s) | Purpose |
|---|---|---|
| Paal-Knorr Condensation | Tetrahydrofuran (THF), Hexanes | Reaction medium for pyrrole formation. google.com |
| Workup/Extraction | Methyl tert-butyl ether (MTBE) | Washing and removal of impurities. google.comgoogle.com |
| Acetonide Deprotection | Methanol | Solvent for acid-catalyzed hydrolysis. google.comgoogle.com |
| Biocatalytic Reactions | Aqueous Buffer | Green solvent for enzymatic transformations. researchgate.net |
Catalysis in this compound Synthesis
Catalysis plays a pivotal role in the synthesis of Atorvastatin intermediates, enabling efficient and selective transformations. Both chemical and biological catalysts are employed.
In the conventional Paal-Knorr route, an acid catalyst such as pivalic acid is used to facilitate the condensation reaction between the amine side-chain and the diketone google.com. The hydrogenation of the nitrile precursor to the amine is achieved using a sponge nickel catalyst google.com.
A significant innovation in this field is the application of biocatalysis. Enzymes are used to produce key chiral intermediates with high selectivity, often under mild and environmentally friendly conditions epa.gov. For example, a "green-by-design" process utilizes a ketoreductase (KRED) for the asymmetric reduction of a ketone, and a halohydrin dehalogenase (HHDH) for a cyanation step researchgate.netnih.gov. These enzymatic processes can lead to higher yields and purity while avoiding harsh reagents and conditions epa.gov. The development of these biocatalysts often involves directed evolution to optimize their activity and stability for industrial applications epa.govnih.gov.
Table 4: Catalysts in the Synthesis of Atorvastatin and its Precursors
| Catalyst Type | Catalyst Example | Reaction Step |
|---|---|---|
| Chemical | Pivalic Acid | Paal-Knorr pyrrole condensation. google.com |
| Chemical | Sponge Nickel | Hydrogenation of a nitrile to an amine. google.com |
| Biocatalyst | Ketoreductase (KRED) | Asymmetric reduction to form a chiral alcohol intermediate. researchgate.net |
| Biocatalyst | Halohydrin Dehalogenase (HHDH) | Enzymatic cyanation of a haloalcohol. researchgate.netnih.gov |
Process Intensification and Sustainability Considerations
Process intensification and sustainability are central to the modern manufacturing of pharmaceuticals. The goal is to develop synthetic routes that are safer, more efficient, and generate less waste. The biocatalytic route to an Atorvastatin intermediate is a prime example of a process that is "green by design" researchgate.net.
Role and Transformations of Atorvastatin Acetonide Tert Butyl Ester As a Pharmaceutical Intermediate
Chemical Transformations to Atorvastatin (B1662188) and its Salts
The conversion of Atorvastatin Acetonide tert-Butyl Ester into the final Atorvastatin salt is a critical phase in the manufacturing process, involving two primary chemical transformations: deprotection of the diol group and saponification of the ester, followed by salt formation.
The first step in the transformation is the removal of the acetonide (isopropylidene) protecting group to reveal the free diol. This is typically achieved through acid-catalyzed hydrolysis. The acetonide ester is dissolved in a solvent such as methanol (B129727) and treated with an acid. google.comrsc.org Hydrochloric acid is commonly used for this purpose. rsc.org The reaction is generally carried out at a controlled temperature, for instance, between 40-45°C, to ensure complete deprotection without causing degradation of the molecule. This step yields the Atorvastatin Diol Ester, an intermediate where the diol is free, but the carboxylic acid remains protected as a tert-butyl ester. Isolating this diol ester as a crystalline solid can be a key improvement in the process, leading to higher purity of the final product. nih.gov
Table 1: Deprotection Conditions for this compound
| Reagent | Solvent | Temperature | Outcome |
| Hydrochloric Acid (HCl) | Methanol | 40-45°C | Removal of acetonide group to form Atorvastatin Diol Ester |
| Acid (general) | Methanol | Not specified | Deprotection of the diol |
Following the deprotection of the diol, the tert-butyl ester group is hydrolyzed in a process called saponification. This is achieved by treating the Atorvastatin Diol Ester with a base, typically sodium hydroxide (B78521) (NaOH), in a mixture of solvents like methanol and water. nih.gov The reaction is often conducted at a slightly elevated temperature, for example 40°C, to facilitate the cleavage of the ester bond. nih.gov This hydrolysis step results in the formation of the sodium salt of Atorvastatin.
To obtain the final, clinically used form, the sodium salt is converted to the hemi-calcium salt. This is accomplished by introducing a source of calcium ions, such as calcium acetate (B1210297) or calcium chloride, to the aqueous solution of the sodium salt. rsc.orggoogle.com The Atorvastatin calcium then precipitates from the solution and can be isolated by filtration. google.com This final step is crucial for the stability and formulation of the drug.
Reaction Kinetics and Thermodynamics of Intermediate Conversions
Detailed quantitative data on the reaction kinetics and thermodynamics for the conversion of this compound are not extensively published in public literature, as such information is often proprietary to pharmaceutical manufacturers. However, the principles of chemical kinetics and thermodynamics offer insight into these transformations.
The rate of the acid-catalyzed deprotection of the acetonide is dependent on factors such as the concentration of the acid catalyst, temperature, and the solvent system used. The reaction is thermodynamically driven by the formation of the more stable diol and acetone in the presence of water.
Similarly, the saponification of the tert-butyl ester is a thermodynamically favorable process, driven by the formation of a stable carboxylate salt and tert-butanol. The reaction rate is influenced by the concentration of the base, temperature, and solvent. The hydrolysis of the sterically hindered tert-butyl ester is noted to be relatively straightforward, potentially due to anchimeric assistance from the neighboring hydroxyl group formed after the initial deprotection step. rsc.org
Mechanistic Insights into Intermediate Transformations
The mechanisms for the deprotection and saponification steps are well-established in organic chemistry.
The deprotection of the acetonide group proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of one of the oxygen atoms of the acetonide by the acid catalyst. This makes the acetal carbon more electrophilic and susceptible to nucleophilic attack by water (present in the reaction mixture or from the aqueous acid). The subsequent steps involve the formation of a hemiacetal intermediate, followed by the elimination of acetone and the regeneration of the diol and the acid catalyst.
The saponification of the tert-butyl ester follows a base-catalyzed acyl-oxygen cleavage pathway. The hydroxide ion (from NaOH) acts as a nucleophile and attacks the carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the bond between the carbonyl carbon and the oxygen of the tert-butyl group, yielding the carboxylate anion and tert-butanol. The formation of the highly stable carboxylate salt drives the reaction to completion.
Impurity Profiling and Control in Atorvastatin Acetonide Tert Butyl Ester Manufacturing
Identification and Characterization of Impurities Associated with Atorvastatin (B1662188) Acetonide tert-Butyl Ester
The impurity profile of Atorvastatin Acetonide tert-Butyl Ester is influenced by the synthetic route and process parameters. veeprho.com Impurities can be broadly categorized as process-related impurities, degradation products, and stereoisomeric impurities.
Process-related impurities are by-products formed during the synthesis of this compound. The manufacturing process often involves the Paal-Knorr condensation of an amino-ester intermediate with a diketone. rasayanjournal.co.in
Several potential process-related impurities have been identified:
Incomplete Hydrolysis Products: this compound itself can be considered an impurity if it remains in the final Atorvastatin API due to incomplete hydrolysis of the tert-butyl ester group. researchgate.net
By-products from Intermediates: Impurities in the starting materials or intermediates can lead to the formation of related substance impurities in the final product. For example, impure amine intermediates can result in the formation of "diamino atorvastatin". researchgate.net
Side-Reaction Products: During the condensation step, various side reactions can occur, leading to the formation of impurities. One such impurity is EP impurity-F, which can be formed through the self-condensation of the amine intermediate or the condensation of a diamide (B1670390) with the diketone. rasayanjournal.co.in
The formation of these impurities is highly dependent on the specific synthetic pathway and the control of reaction conditions. veeprho.com
Atorvastatin and its intermediates can degrade under various stress conditions, such as exposure to acid, base, oxidation, heat, and light. researchgate.net While specific degradation studies on this compound are not extensively detailed in the provided literature, studies on Atorvastatin reveal potential degradation pathways that could also affect its intermediates.
Forced degradation studies on Atorvastatin have shown the formation of several degradation products. researchgate.netijpsdronline.com One notable degradation pathway involves the cyclization of the side chain to form a lactone, which is a common impurity and degradation product. researchgate.net Oxidative degradation can also lead to the formation of unstable structural isomers through cyclization to the pyrrole (B145914) ring. ijpsdronline.com
The structural elucidation of these degradation products is typically achieved through a combination of chromatographic and spectroscopic techniques. Liquid chromatography-mass spectrometry (LC-MS) is used to determine the molecular weight and fragmentation patterns of the impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. ijpsdronline.com
Atorvastatin has two stereogenic centers in its side chain, leading to the possibility of four stereoisomers. The therapeutically active form is the (3R, 5R)-isomer. mdpi.com this compound, being a precursor to this side chain, can also exist in different stereoisomeric forms. The control of stereochemistry during the synthesis is crucial to ensure the enantiomeric purity of the final drug. veeprho.com
Several stereoisomeric impurities related to the this compound side chain have been identified and are used as reference standards in analytical testing. acanthusresearch.comsynzeal.comaquigenbio.com These include:
Atorvastatin Acetonide t-Butyl Ester Side Chain (4R,6R)-Isomer: This is the desired diastereomer that leads to the active (3R, 5R)-Atorvastatin. acanthusresearch.comsynzeal.com
Atorvastatin Acetonide t-Butyl Ester Side Chain (4S,6R)-Isomer: This is a diastereomeric impurity. htsbiopharma.comhemarsh.com
Atorvastatin Acetonide t-Butyl Ester Side Chain (4R,6S)-Isomer: Another diastereomeric impurity. simsonpharma.comsynzeal.com
The presence of these stereoisomeric impurities must be carefully monitored and controlled to meet the stringent requirements of pharmacopeias. mdpi.com
Analytical Methodologies for Impurity Detection and Quantification
A range of analytical techniques are employed to detect, quantify, and characterize impurities in this compound.
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and profiling the impurities of Atorvastatin and its intermediates. nih.gov
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used. Gradient elution methods are often developed to achieve good resolution between the main component and its various impurities. nih.govgoogle.com A typical RP-HPLC system might use a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724), water, and a buffer, with UV detection. nih.gov
Chiral HPLC: Due to the stereochemical complexity, chiral HPLC methods are essential for the separation and quantification of stereoisomeric impurities. mdpi.com These methods often use specialized chiral columns, such as Chiralpak, and normal-phase mobile systems. mdpi.com
The following table summarizes typical chromatographic conditions for the analysis of Atorvastatin-related impurities.
| Parameter | Condition | Reference |
| Technique | Reversed-Phase HPLC | nih.gov |
| Column | Luna C18 | nih.gov |
| Mobile Phase | Acetonitrile-ammonium acetate (B1210297) buffer pH 4-tetrahydrofuran (THF) | nih.gov |
| Elution | Gradient | nih.gov |
| Flow Rate | 1.0 ml/min | nih.gov |
| Detection | UV at 248 nm | nih.gov |
| Technique | Chiral HPLC | mdpi.com |
| Column | Chiralpak AD-H (150 mm × 4.6 mm) | mdpi.com |
| Mobile Phase | n-hexane-ethanol-trifluoroacetic acid (TFA) | mdpi.com |
| Detection | UV at 254 nm | mdpi.com |
Spectroscopic methods are indispensable for the structural characterization and identification of unknown impurities.
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information of the impurities. shimadzu.com Tandem mass spectrometry (MS/MS or MSn) can be used to fragment the impurity ions, providing valuable structural information. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful techniques for the definitive structural elucidation of isolated impurities. ijpsdronline.comresearchgate.net They provide detailed information about the chemical environment of each atom in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the impurity molecule, aiding in its characterization. nih.gov
The combination of these chromatographic and spectroscopic techniques allows for a comprehensive impurity profile of this compound, which is essential for ensuring the quality and consistency of the manufacturing process. synthinkchemicals.com
Strategies for Impurity Minimization and Control
The control of impurities in the manufacturing of this compound, a critical intermediate in the synthesis of Atorvastatin, is essential for ensuring the purity and quality of the final active pharmaceutical ingredient (API). synthinkchemicals.com Strategies for minimizing and controlling these impurities involve a dual approach: optimizing the synthetic process to prevent their formation and employing effective purification techniques to remove any that are formed.
Process Optimization to Reduce Impurity Formation
The formation of impurities during the synthesis of this compound is highly dependent on the manufacturing process and its parameters. The primary synthetic route often involves a Paal-Knorr condensation. researchgate.net Optimization of reaction conditions at each stage is a critical strategy to minimize the generation of process-related impurities.
Key process parameters that are optimized include:
Reaction Temperature and Time: The Paal-Knorr condensation can require elevated temperatures and long reaction times, which can promote side reactions. researchgate.net Controlling the temperature and duration is crucial. For instance, in the deprotection of the precursor to form the diol ester, the reaction is carefully maintained at specific temperatures (e.g., 30°C or 60°C) for a set time to ensure complete conversion while minimizing degradation. google.comnih.gov
Solvent Systems: The choice of solvent can significantly influence reaction pathways and impurity profiles. Solvents such as methanol (B129727), isopropanol (B130326) (IPA), and tetrahydrofuran (B95107) (THF) are commonly used. nih.govgoogle.com The use of methanol as a cosolvent, for example, can sometimes lead to the formation of methyl ester impurities. researchgate.net Optimized processes may use a mixture of solvents, such as IPA and water, to improve reaction selectivity and facilitate the isolation of purer intermediates. nih.gov
Catalysts and Reagents: The type and amount of catalyst can affect the reaction's efficiency and the impurity profile. For example, pivalic acid has been used as a catalyst in the condensation step. researchgate.net In subsequent steps, such as deprotection, the concentration of acid (e.g., hydrochloric acid) is carefully controlled to prevent unwanted side reactions or degradation of the product. nih.govgoogle.com
pH Control: During work-up and subsequent hydrolysis steps, pH control is vital. After acidic deprotection, the reaction mixture is typically made alkaline with a base like sodium hydroxide (B78521) to proceed to the next stage. google.comgoogle.com Careful adjustment of pH can prevent the formation of certain degradation products and ensure the stability of the desired compound.
Research has identified several common impurities that can arise from the synthesis process, including the desfluoro derivative, diastereomers, and incompletely hydrolyzed tert-butyl esters. researchgate.net By carefully controlling the synthetic pathway and reaction conditions, the formation of these and other impurities, such as the "diamino atorvastatin" impurity, can be significantly reduced. researchgate.net
Table 1: Process Parameters and their Impact on Impurity Formation in this compound Synthesis
| Process Step / Parameter | Optimization Strategy | Effect on Impurity Profile | Reference |
|---|---|---|---|
| Paal-Knorr Condensation | Control of temperature, reaction time, and catalyst (e.g., pivalic acid). Use of azeotropic distillation to remove water. | Minimizes the formation of by-products from side reactions and "diamino atorvastatin". researchgate.net | researchgate.netresearchgate.net |
| Ketal Deprotection | Controlled addition of hydrochloric acid in an isopropanol/water solvent system at a specific temperature (e.g., 60°C). | Ensures complete deprotection without degrading the target molecule, preventing carry-over of the protected intermediate. | nih.gov |
| Ester Hydrolysis | Use of specific bases (e.g., NaOH, KOH) and solvents (e.g., MeOH, IPA) with strict temperature and pH control. | Prevents incomplete hydrolysis which would leave residual tert-butyl ester impurity (11b). researchgate.net The choice of solvent avoids the formation of other ester impurities (e.g., methyl ester 11a). researchgate.net | google.comresearchgate.net |
| Solvent Removal | Atmospheric or vacuum distillation to remove solvents like methanol to a level below 3% w/v. | Reduces the potential for solvent-related side reactions in subsequent steps and minimizes residual solvent impurities. | google.comgoogle.com |
Purification Techniques for this compound
Even with an optimized process, the crude this compound and its subsequent intermediates require purification to meet pharmacopoeial standards. The primary techniques employed are crystallization and chromatography.
Crystallization: This is a key method for purifying the intermediates of Atorvastatin synthesis. A patent for a kilogram-scale preparation details a crucial improvement where the product of the ketal deprotection step, tert-Butyl-(3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate (5), is isolated as a crystalline solid. nih.gov The process involves heating the compound in an isopropanol/water mixture, followed by cooling to precipitate the pure solid, which is then isolated by centrifugation. nih.gov This step effectively removes soluble impurities.
Extraction: Liquid-liquid extraction is used to remove impurities at various stages. After the hydrolysis of the tert-butyl ester group, one improved method uses ethyl acetate for extraction. nih.gov This procedure serves multiple purposes: it helps to neutralize excess base, removes unreacted starting material and other organic impurities, and extracts the final product from the aqueous layer. nih.gov Washing with different solvents, such as methyl tert-butyl ether, is also described to remove specific impurities. google.com
Chromatography: Column chromatography is a standard technique for obtaining high-purity products. While often used on a smaller scale or for isolating specific impurities for characterization, chromatographic principles are fundamental. ijpsdronline.com High-Performance Liquid Chromatography (HPLC) is extensively used as an analytical technique to monitor and quantify impurities, guiding the purification process. nih.govnih.gov Methods using C18 columns with gradient elution of mobile phases, such as acetonitrile and ammonium (B1175870) acetate buffer, can effectively separate Atorvastatin from its impurities like the desfluoro- and diastereomer-atorvastatin. nih.gov Preparative HPLC may be employed to isolate and purify specific degradation impurities for characterization. ijpsdronline.com
Table 2: Purification Techniques for this compound and Related Intermediates
| Technique | Key Reagents/Solvents | Impurities Removed/Purpose | Reference |
|---|---|---|---|
| Crystallization | Isopropyl alcohol/water; Ethanol; Diisopropyl ether (IPE) | Removes soluble process impurities and isolates the intermediate in a highly pure solid form. | nih.govbiomolther.org |
| Solvent Extraction/Washing | Ethyl acetate; Methyl tert-butyl ether; Toluene; Heptane | Removes unreacted starting materials, organic impurities, and by-products from the aqueous reaction mixture. | google.comnih.govgoogle.combiomolther.org |
| Distillation | Atmospheric or vacuum distillation | Removes residual reaction solvents like methanol and methyl tert-butyl ether. | google.comgoogle.com |
| Column Chromatography (Analytical/Preparative) | Reverse phase columns (e.g., C18); Mobile phases like acetonitrile, THF, and ammonium acetate buffer. | Separates and quantifies closely related impurities such as diastereomers and desfluoro analogs. Used to isolate pure impurities for use as reference standards. | nih.govijpsdronline.com |
Stereochemical Aspects and Isomeric Control of Atorvastatin Acetonide Tert Butyl Ester
Significance of Specific Stereoisomers in Pharmaceutical Synthesis (e.g., (4R,6R), (3S,5S) isomers)
The synthesis of the biologically active (3R,5R)-Atorvastatin relies on the use of stereochemically pure precursors. Atorvastatin (B1662188) Acetonide tert-Butyl Ester, which contains the protected diol side chain, must possess the correct (4R,6R) configuration. This specific arrangement of atoms is critical because it directly translates to the required (3R,5R) configuration in the final active pharmaceutical ingredient (API) after deprotection.
The synthesis is designed to be stereoselective, meaning it preferentially produces the desired isomer. For instance, some synthetic routes utilize chiral pool starting materials or employ stereoselective reactions, such as enzyme-catalyzed processes, to establish the two critical stereogenic centers. These methods aim to maximize the yield of the (4R,6R) intermediate while minimizing the formation of other diastereomers.
The (3S,5S) isomer, along with the (3R,5S) and (3S,5R) isomers, are considered impurities. While the (3S,5S) isomer might arise from an improper setting of stereocenters during synthesis, it is pharmacologically undesirable. The presence of these other isomers can negatively impact the final drug's profile. Therefore, stringent control over the stereochemistry during the synthesis of intermediates like Atorvastatin Acetonide tert-Butyl Ester is a fundamental aspect of manufacturing high-quality Atorvastatin.
Table 1: Key Stereoisomers in Atorvastatin Synthesis
| Isomer Configuration | Role/Significance |
|---|---|
| (4R,6R)-Atorvastatin Intermediate | The desired stereoisomer for intermediates like this compound, leading to the active (3R,5R)-Atorvastatin. |
| (3R,5R)-Atorvastatin | The therapeutically active enantiomer of the final drug product. |
| (3S,5S), (3R,5S), (3S,5R) | Undesired stereoisomers considered impurities in the final drug product. |
Stereochemical Purity Determination and Analytical Challenges
Ensuring the stereochemical purity of this compound and subsequent intermediates is a critical quality control step. Various analytical techniques are employed to separate and quantify the different stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the most prominent method for this purpose. Specifically, chiral HPLC, which uses a chiral stationary phase (CSP), is essential for separating enantiomers and diastereomers. The European Pharmacopoeia outlines an official HPLC method using a Chiralpak AD-H column for determining the enantiomeric purity of Atorvastatin calcium salt. However, this method can be time-consuming.
Recent advancements have focused on improving these analytical methods. Newer methods utilize different chiral columns, such as CHIRALPAK IA-3, to significantly reduce analysis time while maintaining high efficiency. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for the chiral separation of Atorvastatin, offering rapid and successful separation of enantiomers.
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can also play a role in determining the diastereoisotopic purity of the molecule.
Analytical Challenges Include:
Method Development: Finding the optimal combination of chiral stationary phase, mobile phase, and temperature for effective separation.
Resolution: Achieving baseline separation between the peaks of the desired isomer and the closely related impurities.
Sensitivity: The methods must be sensitive enough to detect and quantify very low levels of isomeric impurities, often with limits set as low as 0.15%.
Time and Solvent Consumption: Official methods can be lengthy and consume large volumes of organic solvents, prompting research into more sustainable and efficient techniques like SFC and optimized HPLC.
Table 2: Comparison of Analytical Methods for Atorvastatin Isomer Purity
| Method | Column/Technique | Key Findings | Reference |
|---|---|---|---|
| Chiral HPLC | Chiralcel® OD-RH | Successful separation of diastereomers with a resolution (Rs) of 1.2. | |
| Chiral HPLC | CHIRALPAK AD-H (EP Method) | Standard pharmacopoeial method, but with long analysis times (approx. 35 min). | |
| Optimized Chiral HPLC | CHIRALPAK IA-3 | Reduced analysis time to about 15 minutes with high column efficiency. | |
| Supercritical Fluid Chromatography (SFC) | ACQUITY UPC2 Trefoil CEL2 | Rapid separation achieved in under 5 minutes with a high resolution factor of 4.1. | |
| Spectroscopy | UV, IR, H1NMR | Used to understand stereochemical characteristics, including electronic structure and spatial arrangement. |
Impact of Stereochemistry on Downstream Product Quality and Efficacy
The stereochemical purity of this compound has a direct and profound impact on the quality and efficacy of the final Atorvastatin drug product. Since the biological activity of many drugs is enantiospecific, the presence of undesired stereoisomers can have significant consequences.
The therapeutic effect of Atorvastatin, which involves the inhibition of the HMG-CoA reductase enzyme, is almost exclusively attributed to the (3R,5R)-enantiomer. Other isomers are generally considered inactive or may have different, potentially undesirable, pharmacological profiles. For instance, studies on the optical isomers of Atorvastatin have shown that they can differ in their effects on the expression of various drug-metabolizing enzymes. The (3R,5R)-isomer was found to be the most potent in inducing certain cytochrome P450 enzymes compared to its other isomers.
Therefore, controlling the stereochemistry of the (4R,6R) side chain in the this compound intermediate is not merely a matter of chemical purity but a critical determinant of the final drug's therapeutic efficacy. The presence of other stereoisomers would effectively lower the concentration of the active compound, potentially leading to a sub-optimal therapeutic response. Regulatory bodies like the European Pharmacopoeia and the US Pharmacopeia set strict limits on the allowable levels of isomeric impurities to ensure the safety, quality, and efficacy of the final pharmaceutical product.
Industrial Production and Process Engineering of Atorvastatin Acetonide Tert Butyl Ester
Scale-Up Challenges and Solutions for Manufacturing Atorvastatin (B1662188) Acetonide tert-Butyl Ester
Transitioning the synthesis of Atorvastatin Acetonide tert-Butyl Ester from the laboratory bench to a multi-kilogram or commercial scale presents numerous challenges. These issues range from reaction control and product purity to economic feasibility and process safety.
Key challenges in the scale-up include:
Reaction Control: The Paal-Knorr pyrrole (B145914) synthesis, a common method to create the central ring of Atorvastatin, is a condensation reaction that requires precise temperature and pH control to minimize side-product formation. On a large scale, ensuring uniform heat distribution and mixing within large reactors is difficult.
Impurity Profile: The formation of process-related impurities can increase during scale-up, complicating purification and potentially affecting the quality of the final API. google.com For instance, incomplete reactions or side reactions can lead to impurities that are difficult to remove in later stages. nih.gov
Catalyst Efficiency and Cost: Biocatalytic routes, while offering high stereoselectivity, can face economic hurdles. High catalyst loading can make a process prohibitively expensive and complicate product isolation. nih.gov Early biocatalytic methods for statin intermediates suffered from low volumetric productivity, requiring long reaction times and high enzyme concentrations. nih.gov
Solvent and Reagent Handling: Large volumes of solvents and reagents, some of which may be hazardous, require specialized handling and recovery systems to ensure worker safety and environmental compliance. The use of pyrophoric materials like n-butyllithium in some routes presents significant safety risks that must be engineered out of a commercial process. gordon.edu
Isolation and Purification: The isolation of the crystalline intermediate requires carefully controlled conditions to achieve the desired polymorphic form and purity. Issues such as the formation of undesirable precipitates during work-up can hamper the process. nih.gov An efficient synthesis on a 7 kg scale required developing a novel ethyl acetate (B1210297) extraction procedure to isolate the pure product after hydrolysis and counter-ion exchange. nih.gov
Engineers and chemists have developed various solutions to address these scale-up issues, as summarized in the table below.
Table 1: Scale-Up Challenges and Solutions in Intermediate Manufacturing
| Challenge | Solution | Scientific Rationale & Findings |
|---|---|---|
| Reaction Kinetics & Heat Transfer | Use of specialized reactors with better heat exchange surfaces; implementation of continuous flow reactors. | Continuous manufacturing offers superior control over reaction parameters and improves product consistency. acs.org |
| Impurity Formation | Optimization of reaction conditions (temperature, solvent, catalyst); development of improved work-up and isolation procedures. | A modified work-up protocol using ethyl acetate was developed to effectively remove unreacted starting material and other organic impurities, improving final product purity to >99.5%. nih.gov |
| Biocatalyst Cost & Productivity | In vitro enzyme evolution and protein engineering to enhance catalyst performance; development of robust enzyme immobilization techniques. | Directed evolution of a halohydrin dehalogenase (HHDH) enzyme resulted in a 15-fold increase in activity, leading to a 2-fold increase in space-time productivity for an Atorvastatin intermediate. nih.gov |
| Process Efficiency | Redesigning synthetic routes to be more convergent and reduce the number of isolated steps. | A modern biocatalytic process for Atorvastatin involves four chemical steps (oxidation, esterification, deprotection, Paal-Knorr) with only a single intermediate being isolated, significantly improving efficiency. gordon.edu |
Process Flow Design and Optimization for Commercial Synthesis
The commercial synthesis of this compound is dominated by the Paal-Knorr reaction, which constructs the central pyrrole ring. However, significant efforts have been made to optimize this route and develop alternative, greener processes.
Classical Paal-Knorr Route: The mainstream industrial process involves the condensation of a highly substituted 1,4-diketone with a primary amine that contains the chiral side-chain. acs.orgnih.gov This route is a convergent synthesis, meaning the complex fragments of the molecule are prepared separately and then joined. google.com
A typical process flow involves:
Synthesis of the Diketone Fragment: This fragment contains the fluorophenyl, isopropyl, and phenyl groups.
Synthesis of the Chiral Amine Side-Chain: This is a multi-step synthesis to produce (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester, where the acetonide group protects the diol.
Paal-Knorr Condensation: The diketone and the chiral amine are condensed in a solvent mixture, often using an acid catalyst like pivalic acid, to form the this compound. googleapis.com
Isolation and Purification: The product is isolated from the reaction mixture, typically through crystallization, and purified to meet stringent quality specifications.
Biocatalytic (DERA) Route: A more recent, greener process developed by Pfizer utilizes a 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) enzyme. This innovative route avoids some of the hazardous reagents of earlier methods. gordon.edu
The process flow is:
Enzymatic Aldol Reaction: The DERA enzyme catalyzes the reaction of an amino aldehyde with two molecules of acetaldehyde (B116499) in water at room temperature. This single enzymatic step sets both of the required stereocenters with high selectivity. gordon.edu
Chemical Conversion to Intermediate: The resulting lactol from the enzyme reaction is converted through a sequence of four high-yielding chemical steps (oxidation, esterification, deprotection, and Paal-Knorr reaction) into an isopropyl acetonide atorvastatin (IAA) intermediate. gordon.edu Notably, only this final IAA intermediate is isolated as a solid, streamlining the process. gordon.edu
Conversion to API: The isolated intermediate is then converted to the final Atorvastatin calcium API.
Process optimization focuses on improving yield, reducing cycle times, and minimizing waste. For example, an improved method for the kilogram-scale preparation of Atorvastatin involved isolating the pure product after a ketal deprotection step as a crystalline solid, which was superior to literature methods. nih.gov Furthermore, enzyme engineering has been used to dramatically improve the efficiency of biocatalytic steps. nih.govrsc.org
Economic Considerations in Large-Scale this compound Production
The production of a high-volume pharmaceutical intermediate like this compound is heavily influenced by economic factors. The immense market for Atorvastatin has driven intense competition, particularly with the advent of generic versions, making process economics a critical determinant of commercial success. nih.govgoogle.com
Key economic drivers include:
Process Efficiency and Yield: Higher yields and shorter cycle times directly translate to lower production costs. A newly developed process for an Atorvastatin intermediate shortened the synthetic route and increased the yield, effectively reducing the industrial production cost. google.com
Waste Generation (E-Factor): The "E-Factor," defined as the kilograms of waste produced per kilogram of product, is a key metric for evaluating the environmental and economic performance of a process. A green-by-design biocatalytic process for an Atorvastatin intermediate reported a low E-Factor of 5.8 (excluding process water), highlighting its environmental and economic advantages. rsc.org
Capital and Operating Costs: This includes the cost of reactors, purification equipment, energy consumption, and labor. Continuous manufacturing processes, while potentially requiring higher initial capital investment, can lead to lower operating costs over time. acs.org
Catalyst Cost and Recovery: In biocatalytic routes, the cost of the enzyme can be substantial. nih.gov Developing highly active enzymes that can be used at low concentrations or recycled effectively is crucial for economic viability. nih.gov
| Catalyst Loading | Medium-High | High-activity catalysts reduce cost per batch; catalyst recycling further lowers costs. |
Quality by Design (QbD) Principles in Intermediate Manufacturing
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that emphasizes building quality into the product rather than relying on end-product testing. ddregpharma.comnih.gov For an intermediate like this compound, implementing QbD principles ensures consistent quality, which is critical for the successful manufacturing of the final API.
The implementation of QbD for the intermediate involves several key elements:
Quality Target Product Profile (QTPP): This begins with defining the desired quality attributes of the intermediate. For this compound, the QTPP would include targets for identity, purity, assay, stereochemical purity, and residual solvent levels. nih.gov
Critical Quality Attributes (CQAs): These are the physical, chemical, and biological properties that must be controlled to ensure the desired product quality. nih.gov For this intermediate, CQAs would include:
Assay (purity)
Levels of specific process-related impurities
Diastereomeric and enantiomeric purity
Crystalline form (polymorphism)
Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): A risk assessment is used to identify the material attributes of starting materials (CMAs) and the process parameters (CPPs) that could impact the CQAs of the intermediate. nih.gov For the Paal-Knorr synthesis, CPPs would include reaction temperature, reaction time, catalyst concentration, and pH.
Design Space: A design space is the multidimensional combination of input variables (e.g., CMAs and CPPs) that has been demonstrated to provide assurance of quality. nih.gov Operating within this defined space allows for manufacturing flexibility without requiring further regulatory submission.
Control Strategy: A comprehensive control strategy is developed to ensure the process consistently produces an intermediate that meets its quality targets. This includes controls on input materials, process monitoring (e.g., using Process Analytical Technology - PAT), and specifications for the final intermediate. nih.govthaiscience.info
Crucially, the CQAs of the this compound intermediate become the Critical Material Attributes (CMAs) for the subsequent downstream processing step (e.g., deprotection and conversion to Atorvastatin lactone or salt). nih.gov Therefore, a robust QbD approach at the intermediate stage is fundamental to the quality of the final drug substance.
Table 3: Example of QbD Implementation for this compound Synthesis
| QbD Element | Example Application |
|---|---|
| QTPP | Intermediate must be a crystalline solid with >99.0% purity and specific stereochemistry. |
| CQA | Impurity X not to exceed 0.10%; Diastereomeric purity >99.5%. |
| CPP | Paal-Knorr reaction temperature; Condensation reaction time. |
| Design Space | A defined range for temperature (e.g., 80-90°C) and time (e.g., 20-24 hours) that consistently yields product meeting all CQAs. |
| Control Strategy | In-process control (IPC) checks via HPLC to monitor the formation of Impurity X; Final product testing against specifications. |
Regulatory Science and Quality Assurance for Pharmaceutical Intermediates
Good Manufacturing Practices (GMP) Applicable to Intermediate Production
Good Manufacturing Practices (GMP) provide a foundational framework for ensuring that products are consistently produced and controlled according to quality standards. ich.orgdalton.com For pharmaceutical intermediates, GMP is not merely a recommendation but a critical regulatory expectation that safeguards the quality of the final API. tianmingpharm.comarborpharmchem.com The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," serves as the primary standard for GMP in API and intermediate manufacturing. ich.orgeuropa.eugmp-compliance.org
The principles of GMP are applied with increasing stringency as the manufacturing process progresses from early-stage intermediates to the final API. dalton.comcanada.ca Key elements of GMP applicable to the production of intermediates like Atorvastatin (B1662188) Acetonide tert-Butyl Ester include:
Quality Management System (QMS): Manufacturers must establish and implement an effective QMS that encompasses organizational structure, procedures, processes, and resources. canada.caeuropa.eu This system involves the active participation of management and all personnel to ensure the intermediate meets its intended specifications for quality and purity. canada.caeuropa.eu A quality unit, independent of production, is responsible for both quality assurance (QA) and quality control (QC), with duties that include approving procedures, reviewing batch records, and releasing or rejecting materials. europa.eufda.gov
Personnel: An adequate number of personnel with the necessary education, training, and experience are required to perform and supervise manufacturing operations. fda.gov Responsibilities for all personnel must be clearly defined in writing, and regular training on their specific operations and GMP principles is essential. fda.gov
Buildings and Facilities: Production facilities must be designed, constructed, and maintained to prevent contamination and ensure a clean and hygienic manufacturing environment. arborpharmchem.com Controlled environmental conditions are necessary to prevent cross-contamination that could compromise the quality of the intermediate. pyglifesciences.com
Process Equipment: Equipment used in the manufacturing of intermediates must be of appropriate design, size, and material. It must be cleaned, maintained, and calibrated at regular intervals to ensure it functions as intended and does not introduce contaminants. arborpharmchem.com
Materials Management: All materials used in production, including raw materials and in-process materials, must be managed according to written procedures. fda.govfda.gov This includes receipt, identification, quarantine, storage, sampling, testing, and release for use. nih.gov Raw materials must meet predefined specifications to ensure the quality of the intermediate. abpi.org.uk
Production and In-Process Controls: Manufacturing operations must be conducted according to pre-approved, written instructions. fda.gov Critical process parameters must be monitored to ensure the process remains in a state of control and consistently produces intermediates that meet specifications. pyglifesciences.com Any deviation from established procedures must be documented, explained, and investigated. europa.eufda.gov
| GMP Principle | Application to Intermediate Production | Key Activities |
| Quality Management | Establishes an overarching framework for ensuring quality. canada.ca | Implementing a QMS, defining QA/QC roles, conducting internal audits. canada.cafda.gov |
| Personnel | Ensures that all tasks are performed by qualified individuals. fda.gov | Written job descriptions, regular GMP and task-specific training, maintaining training records. |
| Facilities & Equipment | Prevents contamination and ensures operational consistency. arborpharmchem.com | Proper design and maintenance of facilities, equipment qualification (IQ, OQ, PQ), regular calibration. |
| Materials Management | Guarantees the quality of incoming materials. fda.gov | Supplier qualification, material specifications, quarantine and release procedures. nih.goveuropa.eu |
| Production Controls | Ensures the manufacturing process is consistent and reproducible. pyglifesciences.com | Following master production instructions, monitoring critical process parameters, deviation management. fda.govpyglifesciences.com |
Regulatory Guidelines for Impurity Limits in Pharmaceutical Intermediates
The control of impurities is a central aspect of quality assurance in pharmaceutical manufacturing. pharmasources.comnbinno.com Impurities can originate from various sources, including starting materials, reagents, intermediates, and degradation products, and can compromise the safety and efficacy of the final drug. tianmingpharm.comtapi.com Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, largely based on ICH standards, to control impurities. federalregister.goveuropa.eu
Key ICH guidelines governing impurities include:
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. gmp-compliance.orgich.orgeuropa.eumca.gm It establishes thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug. ich.orgmca.gm
ICH Q3C(R9): Residual Solvents: This guideline provides permissible daily exposure (PDE) limits for residual solvents in pharmaceuticals. europa.eu
ICH Q3D: Elemental Impurities: This guideline establishes limits for elemental impurities that may be present from catalysts, manufacturing equipment, or other sources. europa.eumanufacturingchemist.com
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities: This guideline specifically addresses impurities that have the potential to damage DNA and cause mutations, which could lead to cancer. raps.orgeuropa.eu It introduces the concept of the Threshold of Toxicological Concern (TTC), which defines an acceptable intake for a genotoxic impurity that is considered to pose a negligible carcinogenic risk. tapi.comeuropa.eu For most genotoxic impurities, this is set at 1.5 µ g/day for lifetime exposure. tapi.comeuropa.eu
Impurity Qualification: Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level. ich.orgmca.gmeuropa.eu An impurity is considered qualified if its level has been adequately tested in safety and clinical studies, or if it is a significant metabolite in animal or human studies. ich.orgmca.gmregulations.gov If an impurity exceeds the qualification threshold and is not a significant metabolite, further toxicological studies may be required. regulations.goveuropeanpharmaceuticalreview.com
| ICH Guideline | Subject | Key Provisions for Intermediates |
| ICH Q3A(R2) | Organic Impurities | Establishes reporting, identification, and qualification thresholds based on the final drug's daily dose. ich.orgfda.gov |
| ICH Q3C(R9) | Residual Solvents | Sets limits for solvents used during the synthesis process. europa.eu |
| ICH Q3D | Elemental Impurities | Controls impurities from catalysts or equipment. europa.eumanufacturingchemist.com |
| ICH M7(R1) | Mutagenic Impurities | Recommends a risk-based approach and establishes the Threshold of Toxicological Concern (TTC). tapi.comeuropa.eu |
Documentation and Compliance in Pharmaceutical Development and Production
Comprehensive and accurate documentation is a cornerstone of GMP and is essential for ensuring regulatory compliance and product quality. nih.govpharmaguideline.com Documentation provides a traceable history of each batch of an intermediate, from the receipt of raw materials to its final release. nih.govpharmaguideline.com Regulatory authorities require detailed documentation to demonstrate that a product meets all safety, efficacy, and manufacturing standards. fraunhofer.de
Key documentation in the production of pharmaceutical intermediates includes:
Specifications: Written specifications must be established and maintained for raw materials, intermediates, and packaging materials. nih.govabpi.org.ukinspiredpharma.com These documents detail the quality standards and analytical methods used to confirm that materials meet their requirements.
Master Production Instructions (Master Batch Records): These documents provide detailed instructions for the production of a specific intermediate. dalton.compharmuni.com They include a list of all raw materials and quantities, detailed processing instructions, and in-process controls. dalton.com
Batch Production Records (BPRs): A BPR is prepared for each batch of intermediate produced and provides a complete record of its production and control. pharmuni.comgmptrends.comeuropa.eu It documents the completion of each significant step, including the specific materials and equipment used, dates, times, and the signatures of the personnel involved. nih.goveuropa.eu The BPR must be reviewed and approved by the quality unit before the intermediate can be released. gmptrends.com
Validation Documents: Process validation is the documented evidence that a manufacturing process consistently produces a product meeting its predetermined quality attributes. pyglifesciences.compharmaguideline.compharmaregulatory.in Key validation documents include the Validation Master Plan (VMP), validation protocols, and validation reports. pharmaguideline.compharmaguideline.comscribd.com These documents are crucial for demonstrating to regulatory agencies that the manufacturing process is under control. pharmaregulatory.inpharmaguideline.com
Change Control Records: A formal change control system must be in place to evaluate any proposed changes to facilities, equipment, processes, or specifications that may affect the quality of the intermediate. fda.gov All changes must be documented, evaluated, and approved by the quality unit before implementation. fda.gov
Laboratory Control Records: Complete records must be maintained for all tests and assays performed, including analytical method validation, instrument calibration, and stability testing. nih.govfda.gov
Good Documentation Practices (GDP) ensure that all records are clear, accurate, and maintained in a way that prevents data loss or alteration. pharmaguideline.com This traceability is critical during regulatory inspections and for investigating any deviations or quality issues. pharmuni.com
Emerging Research and Future Directions for Atorvastatin Acetonide Tert Butyl Ester
Novel Synthetic Routes and Catalytic Systems for Enhanced Efficiency
The quest for more efficient and cost-effective production of Atorvastatin (B1662188) Acetonide tert-Butyl Ester has led to the exploration of innovative synthetic strategies beyond traditional methods.
The Paal-Knorr pyrrole (B145914) synthesis remains a cornerstone for constructing the central pyrrole ring of the molecule. This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine. Research has focused on optimizing this key step, with studies indicating that the cyclization to form the pyrrole ring is often the rate-limiting step. To enhance the reaction rate and yield, various catalytic systems have been investigated. Pivalic acid has been identified as an effective catalyst in this transformation.
Another promising synthetic strategy is the Horner-Wadsworth-Emmons (HWE) reaction, which is utilized to construct the carbon-carbon double bond within the side chain of Atorvastatin precursors with high stereoselectivity. This method provides excellent control over the geometry of the resulting alkene, which is crucial for the biological activity of the final drug.
The table below summarizes some of the key synthetic routes and catalytic systems being explored for the synthesis of Atorvastatin Acetonide tert-Butyl Ester and related intermediates.
| Synthetic Route | Key Features | Catalytic System Examples |
| Paal-Knorr Pyrrole Synthesis | Forms the central pyrrole ring. | Pivalic acid |
| Ugi Multicomponent Reaction | Convergent synthesis, reduces step count. | Various catalysts depending on substrates |
| Horner-Wadsworth-Emmons Reaction | Stereoselective formation of C=C bonds. | Strong bases (e.g., NaH) |
Advanced Analytical Techniques for Comprehensive Characterization and Impurity Profiling
Ensuring the purity and quality of this compound is paramount in pharmaceutical manufacturing. To this end, a suite of advanced analytical techniques is employed for its comprehensive characterization and the identification of any process-related impurities.
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of the intermediate. Coupled with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS), it becomes a powerful tool for the identification and quantification of trace impurities. shimadzu.comshimadzu.comnih.govresearchgate.net These hyphenated techniques provide not only retention time data but also molecular weight and structural information, enabling the precise characterization of byproducts formed during the synthesis.
For a more in-depth structural elucidation and confirmation of the desired product, spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. Infrared (IR) spectroscopy is used to identify the functional groups present in the compound.
Recent advancements in mass spectrometry, such as Quadrupole Time-of-Flight (q-TOF) LC/MS, offer high-resolution and accurate mass measurements, further aiding in the unambiguous identification of unknown impurities. These sophisticated analytical methods are crucial for developing robust manufacturing processes that consistently deliver high-purity this compound.
The following table outlines the primary analytical techniques used for the characterization and impurity profiling of this compound.
| Analytical Technique | Application | Information Obtained |
| HPLC | Purity assessment, quantification. | Retention time, peak area. |
| HPLC-MS/MS | Impurity identification and quantification. | Retention time, molecular weight, fragmentation pattern. |
| NMR Spectroscopy | Structural elucidation, stereochemical analysis. | Chemical shifts, coupling constants, nuclear Overhauser effects. |
| IR Spectroscopy | Functional group identification. | Vibrational frequencies of chemical bonds. |
| q-TOF LC/MS | High-resolution impurity identification. | Accurate mass measurements, elemental composition. |
Potential for Bio-catalytic Approaches in Atorvastatin Intermediate Synthesis
In the drive towards greener and more sustainable pharmaceutical manufacturing, biocatalysis has emerged as a highly promising alternative to traditional chemical synthesis. The use of enzymes to catalyze specific reactions offers several advantages, including high stereoselectivity, mild reaction conditions, and reduced environmental impact. nih.govresearchgate.netmdpi.com
A significant area of research has been the biocatalytic synthesis of the chiral side chain of Atorvastatin, a critical component for its biological activity. Enzymes such as 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) have been successfully employed to catalyze the aldol reaction that forms the key stereocenters of the side chain with high enantiomeric and diastereomeric purity. nih.govcsic.espnas.orgresearchgate.netnih.govrsc.org This enzymatic approach avoids the need for chiral auxiliaries or asymmetric catalysts often used in chemical synthesis.
Ketoreductases are another class of enzymes that have shown great potential in the synthesis of Atorvastatin intermediates. researchgate.netresearchgate.net They can selectively reduce a ketone group to a hydroxyl group with a specific stereochemistry, which is a crucial step in constructing the chiral diol functionality of the side chain. Chemoenzymatic processes, which combine both chemical and enzymatic steps, are being developed to leverage the strengths of both approaches, leading to more efficient and sustainable synthetic routes. researchgate.netnih.govgoogle.comnih.gov
The table below highlights some of the key enzymes and their roles in the biocatalytic synthesis of Atorvastatin intermediates.
| Enzyme | Reaction Catalyzed | Key Advantage |
| 2-deoxyribose-5-phosphate aldolase (DERA) | Aldol condensation | High stereoselectivity in forming chiral centers. |
| Ketoreductases | Stereoselective ketone reduction | Precise control of hydroxyl group stereochemistry. |
| Halohydrin dehalogenase | Formation of C-C, C-N, C-O, and C-S bonds | Versatile for various synthetic transformations. nih.govnih.gov |
Role in Developing New Atorvastatin Analogues and Derivatives
This compound serves as a versatile platform for the synthesis of new Atorvastatin analogues and derivatives. As a key intermediate, its structure can be strategically modified to explore structure-activity relationships (SAR) and develop new compounds with potentially improved pharmacological profiles.
By altering the various substituents on the pyrrole ring or modifying the side chain, medicinal chemists can create a library of new molecules. These analogues can then be screened for their ability to inhibit HMG-CoA reductase, the target enzyme of Atorvastatin, or for other biological activities. wikipedia.orgresearchgate.netmdpi.comoup.com The acetonide and tert-butyl ester protecting groups in this compound can be selectively removed to allow for further chemical transformations at the diol and carboxylic acid functionalities, respectively.
This ability to readily access a range of derivatives makes this compound a valuable tool in drug discovery and development. The insights gained from studying these new analogues can lead to the identification of next-generation HMG-CoA reductase inhibitors with enhanced potency, selectivity, or improved pharmacokinetic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
